10-benzoyl-11-(6-bromo-1,3-benzodioxol-5-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
10-benzoyl-11-(6-bromo-1,3-benzodioxol-5-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzodiazepine core, which is known for its pharmacological properties, and a benzodioxole moiety, which is often found in bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-benzoyl-11-(6-bromo-1,3-benzodioxol-5-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, including the formation of the benzodiazepine core and the introduction of the benzodioxole moiety. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
10-benzoyl-11-(6-bromo-1,3-benzodioxol-5-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The bromine atom in the benzodioxole moiety can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: The benzodiazepine core suggests potential pharmacological activity, making it a candidate for drug development.
Industry: The compound’s unique structure may find applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 10-benzoyl-11-(6-bromo-1,3-benzodioxol-5-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one likely involves interactions with specific molecular targets, such as enzymes or receptors. The benzodiazepine core is known to interact with the gamma-aminobutyric acid (GABA) receptor, which could influence its pharmacological effects. The benzodioxole moiety may also contribute to the compound’s activity by interacting with other molecular pathways.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1,3-benzodioxole-5-carboxaldehyde: A related compound with a similar benzodioxole moiety.
5-(Bromomethyl)-1,3-benzodioxole: Another compound featuring the benzodioxole structure.
Methyl (6-bromo-1,3-benzodioxol-5-yl)acetate: A derivative with a similar core structure.
Uniqueness
10-benzoyl-11-(6-bromo-1,3-benzodioxol-5-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its combination of a benzodiazepine core and a benzodioxole moiety, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C29H25BrN2O4 |
---|---|
Molecular Weight |
545.4g/mol |
IUPAC Name |
5-benzoyl-6-(6-bromo-1,3-benzodioxol-5-yl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C29H25BrN2O4/c1-29(2)14-21-26(23(33)15-29)27(18-12-24-25(13-19(18)30)36-16-35-24)32(22-11-7-6-10-20(22)31-21)28(34)17-8-4-3-5-9-17/h3-13,27,31H,14-16H2,1-2H3 |
InChI Key |
NGSBXDCXCIRIMC-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C4=CC=CC=C4)C5=CC6=C(C=C5Br)OCO6)C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C4=CC=CC=C4)C5=CC6=C(C=C5Br)OCO6)C(=O)C1)C |
Origin of Product |
United States |
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